molecular formula C19H25N3O6 B4579256 Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B4579256
M. Wt: 391.4 g/mol
InChI Key: GEMLQSYQVBTXRB-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an oxazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine.

    Attachment of the Dimethoxyphenyl Group:

    Formation of the Piperazine Ring: The piperazine ring is then introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxyl group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazole or piperazine rings.

    Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated ring structure.

Scientific Research Applications

Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies of enzyme inhibition or receptor binding due to its structural features.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: This compound shares the dimethoxyphenyl group but lacks the oxazole and piperazine rings.

    1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine: This compound contains a piperazine ring and a dimethoxyphenyl group but differs in its overall structure.

Uniqueness

Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate is unique due to its combination of structural features, including the oxazole ring, piperazine ring, and dimethoxyphenyl group

Properties

IUPAC Name

ethyl 4-[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6/c1-4-27-19(24)22-9-7-21(8-10-22)18(23)17-12-14(20-28-17)13-5-6-15(25-2)16(11-13)26-3/h5-6,11,17H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMLQSYQVBTXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate
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Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate
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Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate
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Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate
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Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate
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Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate

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